molecular formula C17H10FN5O2S B2769067 (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-70-8

(E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2769067
CAS No.: 477190-70-8
M. Wt: 367.36
InChI Key: UVMZHEKVJOLXBG-PXLXIMEGSA-N
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Description

(E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a fluoroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrophenyl and fluoroanilino groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of substituted thiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the fluoroanilino and nitrophenyl groups suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The thiazole ring is a common motif in many pharmaceuticals, and modifications to this compound could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound could be used in the production of advanced materials. Its unique chemical properties might be exploited in the development of polymers, coatings, or other materials with specialized functions.

Mechanism of Action

The mechanism of action of (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The fluoroanilino group can form hydrogen bonds or other interactions with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart is its combination of a thiazole ring with both fluoroanilino and nitrophenyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E)-N-(2-fluoroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN5O2S/c18-13-6-1-2-7-14(13)21-22-15(9-19)17-20-16(10-26-17)11-4-3-5-12(8-11)23(24)25/h1-8,10,21H/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMZHEKVJOLXBG-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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